Ceftaroline fosamil acetate
Ceftaroline fosamil acetate
Ceftaroline Fosamil Acetate is the acetic acid salt form of ceftaroline fosamil, an N-phosphono type prodrug of the fifth-generation cephalosporin derivative ceftaroline with antibacterial activity. Ceftaroline fosamil, when hydrolyzed to the active form ceftaroline, has a high affinity for penicillin binding protein 2a (PBP2a), which is associated with methicillin resistance. As a result, ceftaroline is unique in its activity against methicillin-resistant, vancomycin-intermediate, linezolid-resistant, and daptomycin-nonsusceptible strains.
Ceftaroline fosamil acetate monohydrate is a hydrate that is the monohydrate form of ceftaroline fosamil acetate. A prodrug for ceftaroline, used for the treatment of adults with acute bacterial skin and skin structure infections. It has a role as an antimicrobial agent, an antibacterial drug and a prodrug. It contains a ceftaroline fosamil acetate.
Ceftaroline Fosamil is an N-phosphono prodrug of the fifth-generation cephalosporin derivative ceftaroline with antibacterial activity. Ceftaroline fosamil is hydrolyzed to the active form ceftaroline in vivo. Ceftaroline binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Ceftaroline fosamil acetate monohydrate is a hydrate that is the monohydrate form of ceftaroline fosamil acetate. A prodrug for ceftaroline, used for the treatment of adults with acute bacterial skin and skin structure infections. It has a role as an antimicrobial agent, an antibacterial drug and a prodrug. It contains a ceftaroline fosamil acetate.
Ceftaroline Fosamil is an N-phosphono prodrug of the fifth-generation cephalosporin derivative ceftaroline with antibacterial activity. Ceftaroline fosamil is hydrolyzed to the active form ceftaroline in vivo. Ceftaroline binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Brand Name:
Vulcanchem
CAS No.:
866021-48-9
VCID:
VC0005578
InChI:
InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1
SMILES:
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O
Molecular Formula:
C22 H22 N8 O8 P S4 . C2 H3 O2 . H2 O
Molecular Weight:
762.8 g/mol
Ceftaroline fosamil acetate
CAS No.: 866021-48-9
Inhibitors
VCID: VC0005578
Molecular Formula: C22 H22 N8 O8 P S4 . C2 H3 O2 . H2 O
Molecular Weight: 762.8 g/mol
Purity: > 99%
CAS No. | 866021-48-9 |
---|---|
Product Name | Ceftaroline fosamil acetate |
Molecular Formula | C22 H22 N8 O8 P S4 . C2 H3 O2 . H2 O |
Molecular Weight | 762.8 g/mol |
IUPAC Name | acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
Standard InChI | InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1 |
Standard InChIKey | KRWPPVCZNGQQHZ-IINIBMQSSA-N |
Isomeric SMILES | CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
SMILES | CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
Canonical SMILES | CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
Description | Ceftaroline Fosamil Acetate is the acetic acid salt form of ceftaroline fosamil, an N-phosphono type prodrug of the fifth-generation cephalosporin derivative ceftaroline with antibacterial activity. Ceftaroline fosamil, when hydrolyzed to the active form ceftaroline, has a high affinity for penicillin binding protein 2a (PBP2a), which is associated with methicillin resistance. As a result, ceftaroline is unique in its activity against methicillin-resistant, vancomycin-intermediate, linezolid-resistant, and daptomycin-nonsusceptible strains. Ceftaroline fosamil acetate monohydrate is a hydrate that is the monohydrate form of ceftaroline fosamil acetate. A prodrug for ceftaroline, used for the treatment of adults with acute bacterial skin and skin structure infections. It has a role as an antimicrobial agent, an antibacterial drug and a prodrug. It contains a ceftaroline fosamil acetate. Ceftaroline Fosamil is an N-phosphono prodrug of the fifth-generation cephalosporin derivative ceftaroline with antibacterial activity. Ceftaroline fosamil is hydrolyzed to the active form ceftaroline in vivo. Ceftaroline binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. |
Purity | > 99% |
Synonyms | ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |
Reference | 1: Taboada M, Melnick D, Iaconis JP, Sun F, Zhong NS, File TM, Llorens L, Friedland HD, Wilson D. Ceftaroline fosamil versus ceftriaxone for the treatment of community-acquired pneumonia: individual patient data meta-analysis of randomized controlled trials. J Antimicrob Chemother. 2016 Apr;71(4):862-70. doi: 10.1093/jac/dkv415. Epub 2015 Dec 24. Review. Erratum in: J Antimicrob Chemother. 2016 Jun;71(6):1748-9. PubMed PMID: 26702925. 2: Casapao AM, Steed ME, Levine DP, Rybak MJ. Ceftaroline fosamil for community-acquired bacterial pneumonia and acute bacterial skin and skin structure infection. Expert Opin Pharmacother. 2012 Jun;13(8):1177-86. doi: 10.1517/14656566.2012.685718. Review. PubMed PMID: 22594846. 3: Critchley IA, Eckburg PB, Jandourek A, Biek D, Friedland HD, Thye DA. Review of ceftaroline fosamil microbiology: integrated FOCUS studies. J Antimicrob Chemother. 2011 Apr;66 Suppl 3:iii45-51. doi: 10.1093/jac/dkr098. Review. PubMed PMID: 21482569. 4: Biek D, Critchley IA, Riccobene TA, Thye DA. Ceftaroline fosamil: a novel broad-spectrum cephalosporin with expanded anti-Gram-positive activity. J Antimicrob Chemother. 2010 Nov;65 Suppl 4:iv9-16. doi: 10.1093/jac/dkq251. Review. PubMed PMID: 21115457. |
PubChem Compound | 16007393 |
Last Modified | Nov 11 2021 |
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